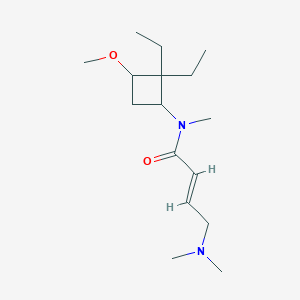
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,2-Diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide is a chemical compound that is widely used in scientific research. This compound belongs to the class of enamide compounds and is commonly referred to as DMXAA. DMXAA has been found to have various biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood. However, it has been proposed that DMXAA activates the immune system and induces the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. DMXAA has also been found to inhibit the formation of new blood vessels in tumors, which is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which are involved in the immune response. DMXAA has also been found to increase the levels of reactive oxygen species, which are involved in cell signaling and apoptosis. In addition, DMXAA has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is easy to synthesize and has a high purity level, making it suitable for use in various assays. DMXAA has also been found to have a low toxicity level, making it safe for use in animal studies. However, DMXAA has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently in animal studies. In addition, DMXAA has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For DMXAA research include the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its potential for the treatment of viral infections and inflammatory diseases.
Conclusion:
DMXAA is a chemical compound that has been extensively studied for its anti-tumor, anti-viral, and anti-inflammatory properties. It has been found to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. DMXAA has also been found to have biochemical and physiological effects, including the induction of cytokine production and the inhibition of inflammation. Although DMXAA has some limitations for lab experiments, it has promising potential for the development of new treatments for cancer, viral infections, and inflammatory diseases.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the reaction of 3-methoxycyclobutanone with ethylmagnesium bromide, followed by the reaction with N-methyl-2-bromo-N-(dimethylamino)acetamide. The resulting product is then treated with acetic anhydride to give DMXAA. This synthesis method has been widely used in the production of DMXAA for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in various animal models. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, DMXAA has been found to have anti-viral and anti-inflammatory effects, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-(2,2-diethyl-3-methoxycyclobutyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-7-16(8-2)13(12-14(16)20-6)18(5)15(19)10-9-11-17(3)4/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXCSPQDSTSMJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OC)N(C)C(=O)C=CCN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(CC1OC)N(C)C(=O)/C=C/CN(C)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

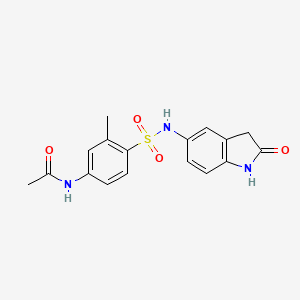
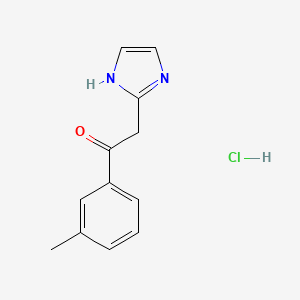

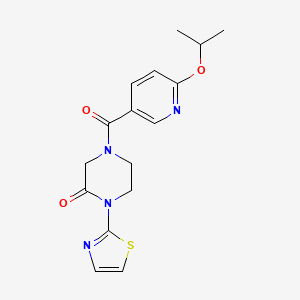
![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)
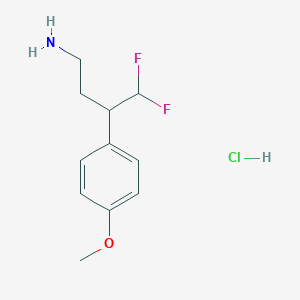
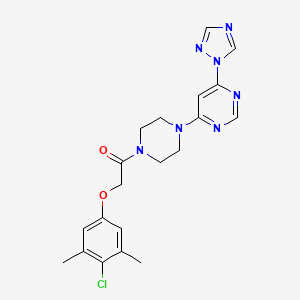
![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)
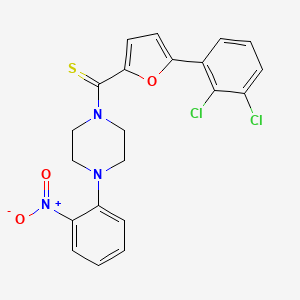
![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)